molecular formula C23H26N2O5 B2870875 8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one CAS No. 847035-44-3

8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one

Cat. No. B2870875
CAS RN: 847035-44-3
M. Wt: 410.47
InChI Key: QVVWKZPECLBDAN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C23H26N2O5. It has a molecular weight of 410.47. The average mass is 394.464 Da and the monoisotopic mass is 394.189270 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (410.47), molecular formula (C23H26N2O5), average mass (394.464 Da ), and monoisotopic mass (394.189270 Da ). Other properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Pharmacological Research

Piperazine derivatives, such as the ethylpiperazine moiety present in this compound, are known for their pharmacological importance. They are found in many biologically active compounds across different therapeutic areas, including antifungal, antibacterial, antimalarial, and antipsychotic agents . This compound could be investigated for potential use in developing new medications with these properties.

Drug Synthesis

The ethylpiperazine group is a common pharmacophore in drug discovery. It is used in the synthesis of benzimidazole analogs of sildenafil, which is marketed for the treatment of erectile dysfunction . This compound could serve as an intermediate or a scaffold in the synthesis of new drugs.

Biological Activity Studies

The crystal structures of piperazinium salts, which share a similar piperazine structure, are associated with strong intermolecular interactions, leading to the formation of a three-dimensional network . This compound could be studied for its biological activity, leveraging its potential for strong molecular interactions.

properties

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-3-24-10-12-25(13-11-24)14-19-20(26)9-8-18-22(27)21(15-29-23(18)19)30-17-6-4-16(28-2)5-7-17/h4-9,15,26H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVWKZPECLBDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one

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